KY1022
描述
KY1022 is a small-molecule therapeutic agent that destabilizes β-catenin and RAS proteins by targeting the Wnt/β-catenin signaling pathway. It has shown significant efficacy in colorectal cancer (CRC) models, particularly in overcoming resistance to AKT inhibitors like API-2. This compound disrupts the nuclear co-localization of β-catenin with transcription factors such as FOXO3a, thereby inhibiting epithelial-mesenchymal transition (EMT), cell migration, and metastasis . In combination with API-2, this compound reverses apoptosis resistance, reduces nuclear β-catenin levels, and suppresses actin rearrangement in CRC cells, enhancing therapeutic outcomes in preclinical studies . Its dual mechanism—simultaneously destabilizing β-catenin and RAS—makes it unique among Wnt/β-catenin pathway inhibitors .

属性
CAS 编号 |
1029721-36-5 |
|---|---|
分子式 |
C17H19N3OS |
分子量 |
313.419 |
IUPAC 名称 |
sec-Butyl-[5-(4-methoxy-phenyl)-thieno[2,3-d]pyrimidin-4-yl]-amine |
InChI |
InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20) |
InChI 键 |
INRQXFWQQLFWNZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CSC3=NC=NC(NC(C)CC)=C32)C=C1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KY1022 |
产品来源 |
United States |
相似化合物的比较
Comparative Analysis with KY1220
Mechanism and Targets :
KY1220, identified in the same screening study as KY1022, also destabilizes β-catenin and RAS. However, structural modifications of KY1220 derivatives (e.g., nitro group additions on the benzene ring) improved efficacy in degrading β-catenin and suppressing CRC cell proliferation .
Efficacy in Cancer Models :
- This compound : Reduces nuclear β-catenin by 60–70% at 20 µM, inhibits API-2-induced cell migration by 50%, and increases early apoptosis rates (annexin V+/PI− cells) from 5% (API-2 alone) to 25% in combination therapy .
Key Distinction :
KY1220 derivatives exhibit structural optimization for enhanced target degradation, while this compound is validated in overcoming AKT inhibitor resistance via β-catenin/RAS dual targeting .
Comparative Analysis with KYA1797K
Mechanism and Targets: KYA1797K, like this compound, destabilizes RAS and β-catenin but demonstrates broader applicability in KRAS-mutant cancers, including non-small cell lung cancer (NSCLC). It overcomes EGFR tyrosine kinase inhibitor (TKI) resistance in KRAS-mutant NSCLC models .
Efficacy in Cancer Models :
- This compound : Effective in APC-mutant CRC but fails to degrade RAS in CTNNB1-mutant CRC cells .
- KYA1797K : Suppresses KRASG12D-driven tumor growth in vivo by 70% and restores EGFR TKI sensitivity in NSCLC .
Key Distinction :
KYA1797K addresses resistance in KRAS-mutant NSCLC, while this compound is specialized for CRC with APC/Wnt pathway dysregulation .
Table 1: Comparative Overview of this compound, KY1220, and KYA1797K
Key Findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
